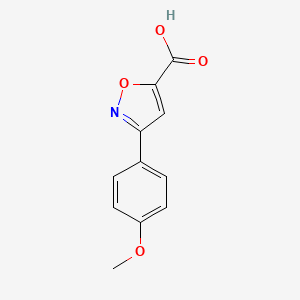
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
Descripción general
Descripción
The compound "3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The methoxy group attached to the phenyl ring suggests potential for varied chemical properties and biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various properties and applications, such as constrained analogues of amino acids, nonlinear optical properties, tautomerism, antileukemic activity, and antimicrobial activity .
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of a conformationally constrained analogue of aspartic acid . Another approach includes the reaction of hydrazine derivatives with dienophiles to yield pyrazole carboxylic acids . Additionally, the synthesis of highly functionalized isoxazoles can be achieved using domino reactions starting from nitrile oxides and enoates . These methods could potentially be adapted for the synthesis of "3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid."
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often characterized using techniques such as X-ray diffraction, which provides information on crystal packing and intermolecular interactions . For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by hydrogen bonds . The dihedral angles between the isoxazole ring and the attached phenyl rings are also of interest, as they can influence the compound's properties .
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, including tautomerism, where the hydrogen atom can transfer between different positions within the molecule, affecting its basicity and acidity . The reactivity of the isoxazole ring can also be modified by substituents, which can influence the outcome of alkylation reactions . Schiff base formation is another reaction that isoxazole derivatives can undergo, which is useful in synthesizing compounds with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's spectroscopic properties and its ability to form hydrogen bonds . The frontier molecular orbitals and the energy gap between them can be indicative of a compound's nonlinear optical activity . Additionally, the protecting groups used in the synthesis can be chosen based on their ability to be selectively removed without affecting other functional groups in the molecule .
Aplicaciones Científicas De Investigación
Synthesis of Isoxazole Derivatives
Researchers have synthesized isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, exploring the mechanisms and reaction conditions with the help of DFT calculations. This process involves Fe(II)-catalyzed isomerization and has been instrumental in the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).
Tautomerism and Basicity in Heteroaromatic Compounds
The tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones was studied, revealing their existence in various forms depending on the solvent's polarity. This research also documented the basicities of isoxazole and its derivatives, providing insights into the acidic strengths of these compounds in comparison to carboxylic acids (Boulton & Katritzky, 1961).
Preparation and Lithiation of Isoxazoles
The preparation of 3,5-disubstituted isoxazoles and their subsequent reactions with n-butyllithium to form 4-lithio derivatives has been explored. This research contributed to the development of methods for synthesizing 4-carboxylic acids and 4-iodocompounds from isoxazoles (Micetich & Chin, 1970).
Biological and Pharmacological Properties
A study evaluated isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. This research is pivotal in understanding the potential of isoxazole derivatives in pharmaceutical applications (Shingare et al., 2018).
Nonlinear Optical Properties
The nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was investigated. This study highlights the relevance of isoxazole derivatives in the field of optics and photonics (Tamer et al., 2015).
Scaffold for Synthesis of Highly Functionalized Derivatives
The use of 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives as scaffolds for synthesizing highly functionalized isoxazole derivatives has been explored. This research offers valuable insights into the versatile applications of isoxazole compounds in organic synthesis (Ruano et al., 2005).
Catalytic Applications in Organic Synthesis
The catalytic activity of salicylic acid in the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones, crucial for various industrial applications, was investigated. This study demonstrates the environmental friendliness and efficiency of using isoxazole derivatives in green chemistry applications (Mosallanezhad & Kiyani, 2019).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMAZCRNQZFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360641 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid | |
CAS RN |
618383-47-4 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



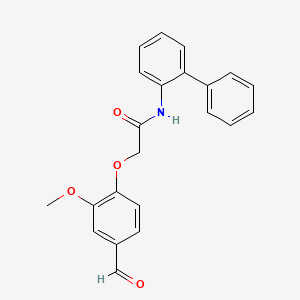
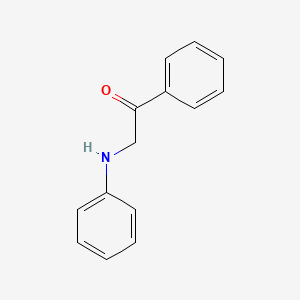
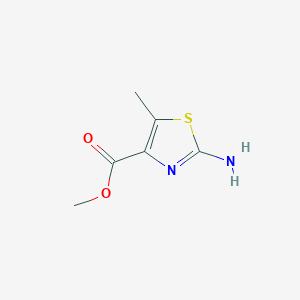
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)
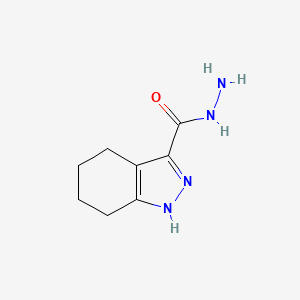

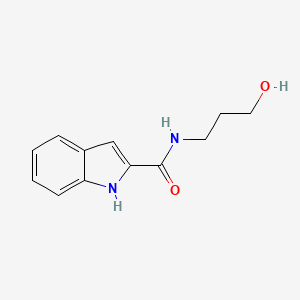
![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

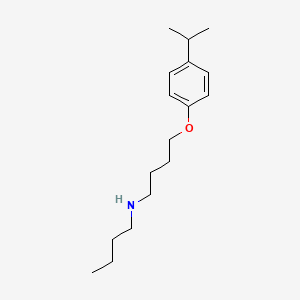
![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

